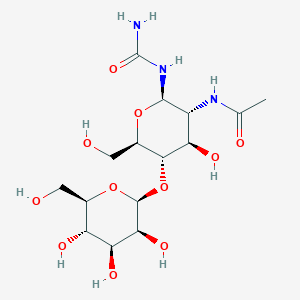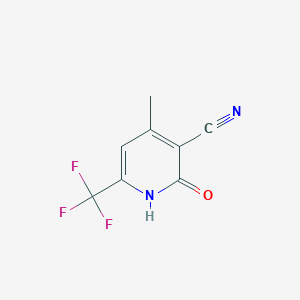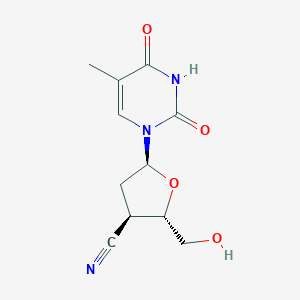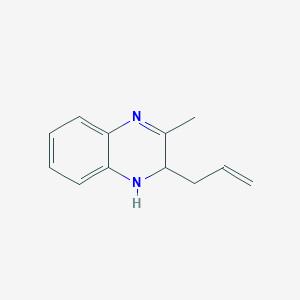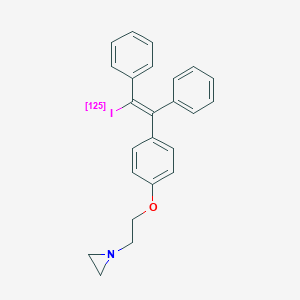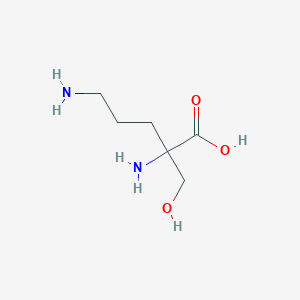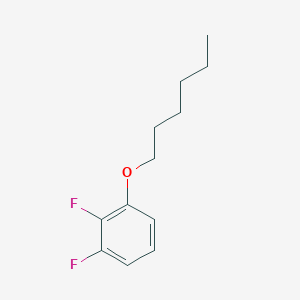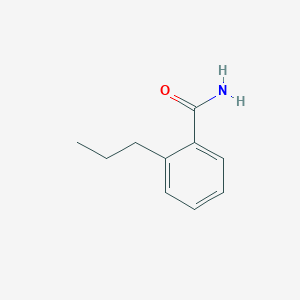
2-Propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
The mechanism of action of 2-Propylbenzamide involves the blockade of mGluR5 signaling. This receptor is widely expressed in the brain, particularly in the hippocampus, amygdala, and prefrontal cortex, where it modulates the release of various neurotransmitters, including glutamate, GABA, and dopamine. The inhibition of mGluR5 by 2-Propylbenzamide leads to a decrease in glutamate release, which results in the attenuation of excitatory synaptic transmission and the modulation of neural plasticity.
生化和生理效应
The biochemical and physiological effects of 2-Propylbenzamide have been extensively studied in animal models. It has been shown to reduce anxiety-like behavior in rats, as well as to improve cognitive function and memory in mice. Moreover, 2-Propylbenzamide has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for drug addiction.
实验室实验的优点和局限性
One of the main advantages of 2-Propylbenzamide is its high selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, 2-Propylbenzamide is relatively stable and easy to handle, making it suitable for use in various experimental settings. However, one of the limitations of 2-Propylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential off-target effects of 2-Propylbenzamide on other mGlu receptors should be carefully considered when interpreting experimental results.
未来方向
The potential therapeutic applications of 2-Propylbenzamide in the treatment of neurological and psychiatric disorders are currently being explored. Further studies are needed to elucidate the precise mechanisms underlying the effects of 2-Propylbenzamide on synaptic plasticity and learning and memory processes. Moreover, the development of more potent and selective mGluR5 antagonists may provide new insights into the role of this receptor in brain function and offer new therapeutic options for the treatment of various disorders.
合成方法
The synthesis of 2-Propylbenzamide is a multi-step process that involves the reaction of 2-bromoacetophenone with propylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with benzoyl chloride. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
2-Propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. The selective inhibition of mGluR5 has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
属性
CAS 编号 |
122761-85-7 |
|---|---|
产品名称 |
2-Propylbenzamide |
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-propylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H2,11,12) |
InChI 键 |
IZRDLZYOQSBCNG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(=O)N |
规范 SMILES |
CCCC1=CC=CC=C1C(=O)N |
同义词 |
Benzamide, 2-propyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



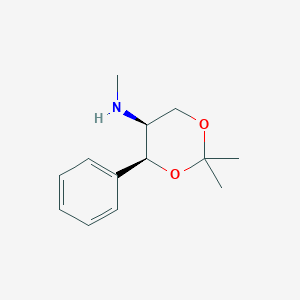
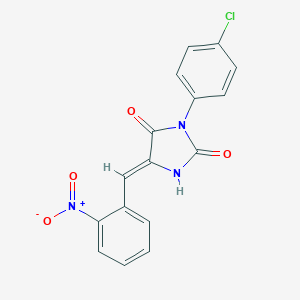
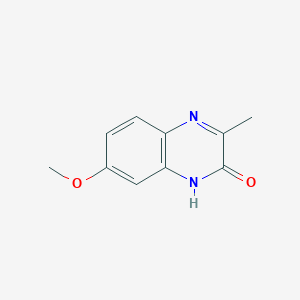
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
